![molecular formula C22H19ClN2O5 B4140905 2-(4-chloro-2-nitrophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B4140905.png)
2-(4-chloro-2-nitrophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide
Overview
Description
2-(4-chloro-2-nitrophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide, also known as GW501516, is a synthetic ligand of peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic disorders such as obesity, dyslipidemia, and type II diabetes. However, its ability to enhance endurance performance has led to its abuse as a performance-enhancing drug in sports.
Mechanism of Action
2-(4-chloro-2-nitrophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide acts as a selective PPARδ agonist, activating the transcription of genes involved in lipid metabolism, glucose uptake, and mitochondrial biogenesis. PPARδ is highly expressed in skeletal muscle, adipose tissue, and liver, and its activation has been shown to increase fatty acid oxidation and improve insulin sensitivity. 2-(4-chloro-2-nitrophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide has also been reported to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis, leading to enhanced endurance performance.
Biochemical and Physiological Effects:
2-(4-chloro-2-nitrophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide has been shown to increase endurance performance in animal models and human trials. It has been reported to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis, leading to enhanced energy production and decreased fatigue. In addition, 2-(4-chloro-2-nitrophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide has been shown to increase the expression of genes involved in muscle fiber type switching, leading to an increase in slow-twitch muscle fibers, which are more resistant to fatigue.
Advantages and Limitations for Lab Experiments
2-(4-chloro-2-nitrophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide has several advantages for lab experiments, including its ability to enhance endurance performance and its well-characterized mechanism of action. However, its safety concerns, including the development of cancer in animal studies, limit its use in human trials. In addition, its abuse as a performance-enhancing drug in sports has led to ethical concerns and regulatory restrictions.
Future Directions
For the study of 2-(4-chloro-2-nitrophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide include the development of safer and more effective PPARδ agonists for the treatment of metabolic disorders. In addition, further research is needed to elucidate the long-term effects of 2-(4-chloro-2-nitrophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide on cancer risk and other safety concerns. Finally, the use of 2-(4-chloro-2-nitrophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide as a performance-enhancing drug in sports highlights the need for better education and regulation of the use of performance-enhancing drugs in athletics.
Scientific Research Applications
2-(4-chloro-2-nitrophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide has been extensively studied for its potential therapeutic effects on metabolic disorders. It has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of obesity and diabetes. In addition, 2-(4-chloro-2-nitrophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide has been reported to have anti-inflammatory and anti-atherogenic effects. However, its clinical development was halted due to safety concerns, including the development of cancer in animal studies.
properties
IUPAC Name |
2-(4-chloro-2-nitrophenoxy)-N-[(4-methoxyphenyl)-phenylmethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5/c1-29-18-10-7-16(8-11-18)22(15-5-3-2-4-6-15)24-21(26)14-30-20-12-9-17(23)13-19(20)25(27)28/h2-13,22H,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKPVHDAFRKUQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-nitrophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



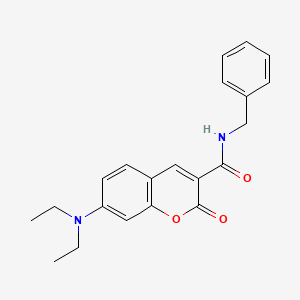
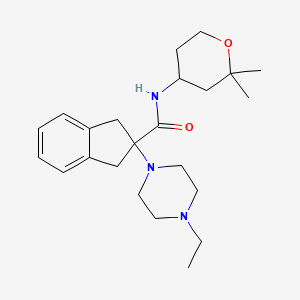
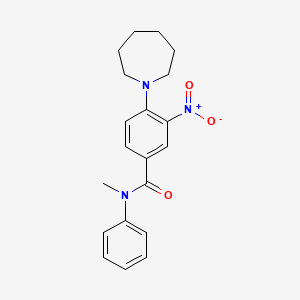
![1-benzyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4140845.png)
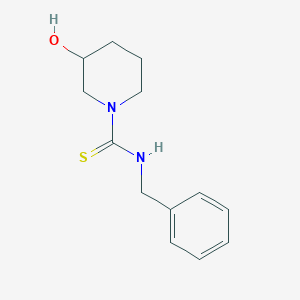
![2-({2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4140855.png)
![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B4140857.png)
![diethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-2,6-diphenyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4140865.png)

![4-[1-acetyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B4140879.png)
![2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4140887.png)
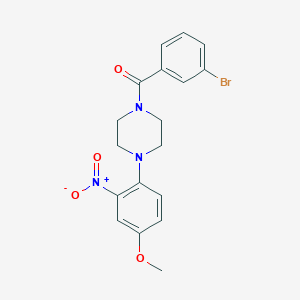
![2-{[7-isopropyl-5-oxo-4-(2-phenylethyl)-4,5,6,9-tetrahydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4140895.png)
![N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4140915.png)